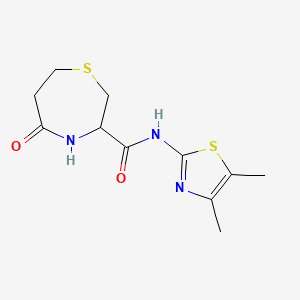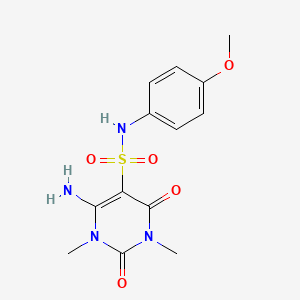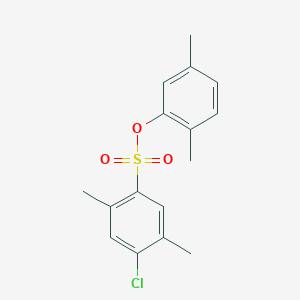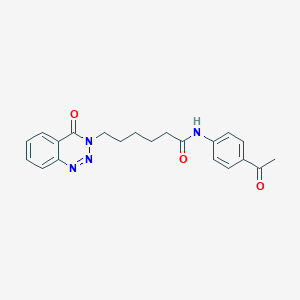
N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C11H15N3O2S2 and its molecular weight is 285.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study on novel analogs related to thiazole derivatives found that certain compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential as antibacterial agents at non-cytotoxic concentrations. This research emphasizes the role of thiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).
Antiviral Activity
Research on thiazole C-nucleosides has demonstrated significant antiviral activity against various viruses, including type 1 herpes virus and type 13 rhinovirus. These compounds were also evaluated as potential inhibitors of purine nucleotide biosynthesis, highlighting their importance in antiviral research and potential therapeutic applications (Srivastava et al., 1977).
Antimicrobial and Antioxidant Activities
The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of these compounds in treating infections and preventing oxidative stress-related diseases (Sindhe et al., 2016).
Anticancer Activity
A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety revealed that some derivatives displayed significant antiproliferative activity against various human cancer cell lines. This underscores the potential of these compounds in anticancer drug development, offering a new approach to targeting specific cancer types (Rasal et al., 2020).
Antimicrobial and Antifungal Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This indicates the utility of these compounds in developing new treatments for bacterial and fungal infections (Abd Alhameed et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is the mitochondrial dehydrogenases present in viable cells . These enzymes play a crucial role in cellular respiration and energy production, making them a key target for this compound .
Mode of Action
This compound, also known as a tetrazolium dye, is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction of the tetrazolium dye results in the formation of a water-insoluble blue formazan . This process is indicative of cellular metabolic activity and viability .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the mitochondrial electron transport chain . The mitochondrial dehydrogenases, which are part of this chain, reduce the tetrazolium dye to formazan . The amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell .
Pharmacokinetics
Given its molecular weight of 22827 , it is likely to have good bioavailability
Result of Action
The result of the compound’s action is the formation of a water-insoluble blue formazan . The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity . Therefore, this compound is often used in assays to measure cell viability and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and assays using this compound are usually done in the dark . Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as glycolysis inhibitors .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-6-7(2)18-11(12-6)14-10(16)8-5-17-4-3-9(15)13-8/h8H,3-5H2,1-2H3,(H,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXLOFCCCXFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CSCCC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)
![(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2837563.png)
![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)

![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)
